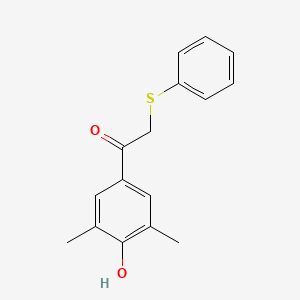

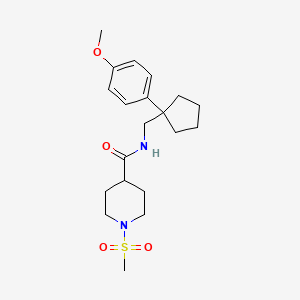

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone" is a chemical entity that appears to be related to a family of compounds with a core structure of substituted ethanones. These compounds have been the subject of various studies due to their interesting chemical and physical properties, as well as their potential applications in different fields such as photoprotection, crystallography, and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the protection of carboxylic acids using photoremovable protecting groups. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE) has been used to protect various carboxylic acids, which can then be released upon photolysis with isolated yields ranging from 70-85% . Although the specific synthesis of "1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone" is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and properties of compounds closely related to "1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone" have been studied using techniques such as X-ray diffraction and vibrational spectroscopy . Computational studies using density functional theory (DFT) have supported experimental results, providing insights into geometrical parameters and vibrational frequencies . The crystallographic studies of similar compounds have revealed details such as space group, conformation, and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored, particularly in the context of photorelease mechanisms. The photolysis of protected carboxylic acids leads to the release of the acid component, which is a reaction of interest in the study of photoremovable protecting groups . Additionally, the synthesis of heterocyclic compounds involving sulfanyl groups has been reported, which may suggest potential reactivity pathways for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical techniques. Single crystal XRD has been used to determine the crystal system and space group, while UV-visible studies have provided information on the transparency and optical properties of the materials . Thermal analysis, including TG and DTA, has been employed to assess the thermal stability of these compounds . Theoretical calculations have also contributed to understanding properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and nonlinear optical properties (NLO) .

Applications De Recherche Scientifique

Synthesis and Acylation

The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone shares a structural similarity with hydroxycoumarins, which are significant in organic synthesis. Hydroxycoumarins, such as 4-hydroxycoumarin, are utilized in various chemical syntheses due to their reactivity and important physical, chemical, and biological properties. They are used as starting compounds for synthesizing more complex structures. Synthesis methods often involve simple phenols like 1-(2-hydroxyphenyl)ethanone, and acylation techniques, including C-acylation and O-acylation, are commonly employed to modify these compounds further. The acylated derivatives of hydroxycoumarins have shown interesting properties and potential applications in fields like photochemistry, where some derivatives demonstrate strong UV absorption and fluorescence characteristics (Yoda et al., 2019).

Environmental Impact and Ecological Risks

Benzophenone-3 (BP-3), a compound structurally related to phenolic compounds like 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone, has been widely studied for its environmental presence and ecological risks. BP-3, commonly used as an ultraviolet filter, has been detected in various environmental samples, raising concerns about its potential impact on ecosystems. Studies indicate that BP-3 can be lipophilic, photostable, and bioaccumulative, and its metabolites have shown endocrine-disrupting capacities. The presence of BP-3 in the environment, especially in water bodies, has warranted further investigation into its ecological risks and the potential consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).

Enzymatic Treatment of Organic Pollutants

Compounds like 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone can also play a role in the enzymatic treatment of organic pollutants. The use of enzymes, combined with redox mediators, has been explored for the degradation and transformation of recalcitrant organic compounds found in industrial wastewater. These enzymatic systems, utilizing enzymes like laccases and peroxidases, can significantly enhance the degradation efficiency of pollutants, offering a promising approach for the remediation of a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Propriétés

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-11-8-13(9-12(2)16(11)18)15(17)10-19-14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJLPKYOMLJEHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

![N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3005806.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)